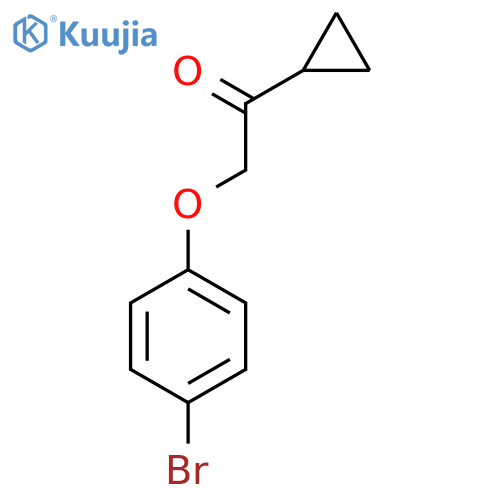Cas no 1340596-78-2 (2-(4-Bromophenoxy)-1-cyclopropylethanone)

1340596-78-2 structure
商品名:2-(4-Bromophenoxy)-1-cyclopropylethanone
CAS番号:1340596-78-2
MF:C11H11BrO2
メガワット:255.107842683792
CID:2121225
2-(4-Bromophenoxy)-1-cyclopropylethanone 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromophenoxy)-1-cyclopropylethanone
- WKPXWOMXPJEHBV-UHFFFAOYSA-N
- Ethanone,2-(4-bromophenoxy)-1-cyclopropyl-
- 2-(4-Bromophenoxy)-1-cyclopropylethanone
-
- インチ: 1S/C11H11BrO2/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2
- InChIKey: WKPXWOMXPJEHBV-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)OCC(C1CC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- トポロジー分子極性表面積: 26.3
2-(4-Bromophenoxy)-1-cyclopropylethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B013679-250mg |
2-(4-Bromophenoxy)-1-cyclopropylethanone |
1340596-78-2 | 250mg |
$ 540.00 | 2022-06-07 | ||
| TRC | B013679-500mg |
2-(4-Bromophenoxy)-1-cyclopropylethanone |
1340596-78-2 | 500mg |
$ 900.00 | 2022-06-07 |
2-(4-Bromophenoxy)-1-cyclopropylethanone 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
1340596-78-2 (2-(4-Bromophenoxy)-1-cyclopropylethanone) 関連製品
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
